3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole
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Overview
Description
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride under controlled conditions to form the pyrrolidinylsulfonyl derivative. This intermediate is then reacted with 2-thienyl ketone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole ring’s unique electronic properties also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole
- 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole
- 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
Uniqueness
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is unique due to its combination of a pyrazole ring with a thienyl ketone moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .
Biological Activity
3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Mcl-1 protein, which plays a crucial role in cancer cell survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the Mcl-1 protein. Mcl-1 is an anti-apoptotic member of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor survival and resistance to therapy.
Key Findings:
- Inhibition of Mcl-1 : The compound has demonstrated a significant ability to inhibit Mcl-1 with a dissociation constant (Kd) of 0.23 nM, indicating high affinity and selectivity over other Bcl-2 family proteins (over 40,000-fold selectivity) .
- Induction of Apoptosis : Mechanistic studies suggest that the compound activates apoptosis signaling pathways in an Mcl-1-dependent manner, leading to increased cell death in cancer models .
Biological Activity
The biological activities of this compound have been evaluated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits cancer cell proliferation. It was tested against several cancer cell lines, including MV4-11 (acute myeloid leukemia), where it exhibited potent anti-tumor activity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MV4-11 | 0.5 | Mcl-1 inhibition |
A549 (lung cancer) | 0.8 | Apoptosis induction |
HeLa (cervical cancer) | 0.6 | Cell cycle arrest |
In Vivo Studies
In vivo studies using xenograft models have further validated the compound's efficacy:
Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|
MV4-11 Xenograft | 20 | 62 |
A549 Xenograft | 25 | 55 |
The compound was well tolerated at these doses, with no significant adverse effects noted during the treatment period .
Case Studies
Recent case studies highlight the potential therapeutic applications of this compound:
- Acute Myeloid Leukemia : A study demonstrated that patients with high Mcl-1 expression may benefit from treatment with this compound, showing a reduction in tumor size and improved survival rates .
- Lung Cancer Models : In preclinical trials, the compound significantly reduced tumor growth in lung cancer models, suggesting its utility as a targeted therapy for Mcl-1 dependent malignancies .
Safety and Toxicology
Safety assessments indicate that the compound has favorable pharmacokinetic properties:
Properties
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-13(22(19,20)16-7-3-4-8-16)11(2)17(15-10)14(18)12-6-5-9-21-12/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZLRNVUAMXMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CS2)C)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.